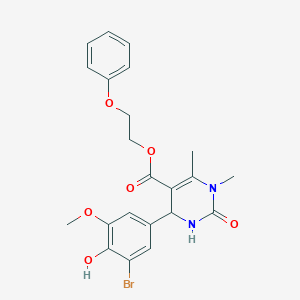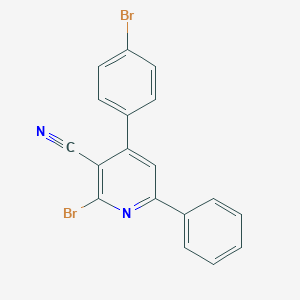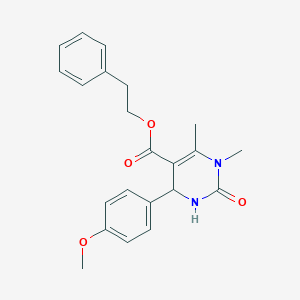![molecular formula C20H22N2O3S B404445 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B404445.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: is a complex organic compound characterized by the presence of both phenyl and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl groups. Common reagents used in these reactions include thionyl chloride , methoxybenzene , and ethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions may involve reagents like or .
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce amines or alcohols .
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its , including potential and effects.
Industry: Utilized in the development of and .
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors , altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: can be compared with similar compounds such as:
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Phenethylamine: A simpler structure with applications in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of This compound lies in its combined phenyl and thiazolyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H22N2O3S |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H22N2O3S/c1-23-16-7-5-15(6-8-16)17-13-26-20(22-17)21-11-10-14-4-9-18(24-2)19(12-14)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22) |
InChI 键 |
CCAXEAWFISCWRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2,6-dibromo-4-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404379.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B404381.png)
![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}-4-methylphenol](/img/structure/B404382.png)

